molecular formula C8H11NO B1267699 (2-Amino-4-methylphenyl)methanol CAS No. 81335-87-7

(2-Amino-4-methylphenyl)methanol

Cat. No. B1267699
CAS RN: 81335-87-7
M. Wt: 137.18 g/mol
InChI Key: OPXLRSYFDTULBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “(2-Amino-4-methylphenyl)methanol” involves various strategies including the reduction of cyclic sulfonamides and the protection of amino groups through sulfonamide functionalization. For instance, the synthesis of related compounds has been demonstrated through the double reduction of cyclic sulfonamides which were prepared following stereoselective intramolecular Heck reactions (Evans, 2007). These methodologies highlight the complex routes possible in synthesizing amino-functionalized phenylmethanol derivatives.

Molecular Structure Analysis

The molecular structure of compounds akin to “(2-Amino-4-methylphenyl)methanol” showcases significant variations depending on the substituents and protective groups employed during synthesis. The X-ray diffraction study of related compounds reveals detailed structural information including bond lengths, angles, and conformations, which are crucial for understanding the chemical behavior of these molecules. For instance, studies on methyl and benzylidene-protected precursors provide insights into the molecular geometry and intermolecular interactions within the crystal lattice (Davies et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of “(2-Amino-4-methylphenyl)methanol” and its derivatives involves various transformations, including N-methylation using methanol as a methylating agent. This reaction is significant for modifying the amino group, enhancing the compound's utility in further synthetic applications (Li et al., 2012). Additionally, the Schiff base formation through the condensation of aldehydes and amines in methanol highlights another facet of its chemical properties (Kose et al., 2013).

Scientific Research Applications

Methanol as a Methylating Agent

(2-Amino-4-methylphenyl)methanol, along with similar compounds, can be used in the context of methanol as a methylating agent. For instance, the direct N-monomethylation of aromatic primary amines, including arylamines, arylsulfonamides, and amino-azoles, utilizes methanol as a methylating agent. This reaction, facilitated by a [Cp*IrCl2]2/NaOH system, is notable for its low catalyst loading, broad substrate scope, and excellent selectivities, highlighting its environmental and synthetic advantages (Li et al., 2012).

Impact on Lipid Dynamics

Methanol, a common solubilizing agent for studying transmembrane proteins/peptides, significantly impacts lipid dynamics. Research using small angle neutron scattering revealed that increasing methanol concentrations in 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicle populations leads to increased mixing. This study highlights the effect of methanol on lipid asymmetry and its implications for biomembrane and proteolipid studies (Nguyen et al., 2019).

Methanol in Organic Synthesis and Energy Technologies

Methanol's role as a hydrogen source and C1 synthon is critical in chemical synthesis and energy technologies. A study reports the use of methanol for selective N-methylation of amines and the transfer hydrogenation of nitroarenes, using RuCl3.xH2O as a catalyst. This method is efficient for transforming amines into N-methylated products and also offers a pathway for preparing certain pharmaceutical agents via late-stage functionalization (Sarki et al., 2021).

Catalytic Synthesis

(2-Amino-4-methylphenyl)methanol can also be synthesized via catalytic methods. For example, a palladium-catalyzed C-H halogenation reaction offers an efficient approach to synthesize multi-substituted arenes, including derivatives like (6-Amino-2-chloro-3-fluorophenyl)methanol. This method provides advantages in terms of reaction conditions, yields, selectivity, and chemical diversity (Sun et al., 2014).

Methanol in Biological Systems

Methanol can influence biological systems, such as Escherichia coli, for the production of chemicals and fuels. Engineering methylotrophic E. coli to utilize methanol involves improving cellular tolerance and methanol bioconversion. Research in this area has demonstrated the conversion of methanol into biomass components and specialty chemicals, offering insights into methanol-based biomanufacturing (Whitaker et al., 2017).

Safety And Hazards

The compound is labeled with the signal word ‘Warning’ and has the hazard statement H302 . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

Future Directions

As for future directions, “(2-Amino-4-methylphenyl)methanol” could potentially be used as a building block for various pharmacologically active scaffolds . It’s also worth noting that compounds containing the 8-HQ moiety have huge therapeutic value .

properties

IUPAC Name

(2-amino-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXLRSYFDTULBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-4-methylphenyl)methanol

CAS RN

81335-87-7
Record name 2-Amino-4-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81335-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-4-methylbenzoic acid (1.0 g, 6.62 mmol) in THF (10 mL) is added drop wise BH3 THF (1.0 M, 16.6 mL, 16.6 mmol) and the mixture is stirred at RT for 3 days. Excess BH3 is quenched with 1N HCl at 0° C. The solvent is evaporated to obtain a white solid. The solid is washed with water, and then hexane to remove the water. The solid is then dried in an oven to obtain the title compound).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
16.6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Cheng, W Yin, Y Zhang, Y Zhang… - Organic & Biomolecular …, 2014 - pubs.rsc.org
A general palladium catalyzed acetoxylation of benzylic C–H bonds has been developed. Picolinamides serve as an excellent directing group for the C–H activation of benzylic methyls. …
Number of citations: 48 pubs.rsc.org
M Chwastek, M Pieczykolan… - The Journal of Organic …, 2016 - ACS Publications
The combination of Ichikawa’s rearrangement and a ring-closing metathesis reaction of allyl carbamates is presented as a method for the preparation of 5-amino-substituted 2,5-dihydro-…
Number of citations: 26 pubs.acs.org

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